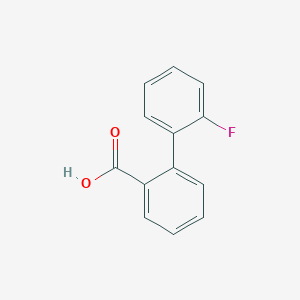

2-(2-fluorophenyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATZLSIKFSWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408435 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-92-2 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Fluorophenyl)benzoic Acid

An In-depth Technical Guide on the Chemical Properties of 2-(2-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a 2-fluorophenyl group at the ortho-position. This biaryl structure, with its specific fluorine substitution, imparts unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. The presence of the fluorine atom and the ortho-substitution pattern significantly influences its reactivity, conformation, and biological activity. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized below. These properties are fundamental for its handling, purification, and application in various chemical syntheses.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | ~216.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Varies with purity | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from related compounds[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Key Features |

| Aromatic Protons | 7.0 - 8.2 | Complex multiplet patterns due to coupling between protons on both aromatic rings and through-space coupling with fluorine. |

| Carboxylic Proton | > 10.0 | A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Key Features |

| Carbonyl Carbon | > 165 | |

| Aromatic Carbons | 115 - 145 | Multiple signals, with carbons bonded to or near the fluorine atom showing C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Reference(s) |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad band, indicative of hydrogen bonding. | [3] |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption. | [3][4] |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong absorption. | [3] |

| C=C (Aromatic) | 1450 - 1600 | Multiple medium to sharp bands. | |

| C-F (Aryl Fluoride) | 1100 - 1250 | Strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z Value | Notes |

| [M]⁺ | ~216 | Molecular ion peak. |

| [M-OH]⁺ | ~199 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | ~171 | Loss of the entire carboxyl group. |

Chemical Reactivity and Reactions

The reactivity of this compound is primarily dictated by its carboxylic acid functional group and the two aromatic rings.

-

Acidity : Like other benzoic acids, it is a weak acid and will react with bases to form the corresponding carboxylate salt.[5]

-

Esterification : It can undergo Fischer esterification by reacting with an alcohol in the presence of a strong acid catalyst to form an ester.[6]

-

Acyl Chloride Formation : The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-(2-fluorophenyl)benzoyl chloride, a more reactive derivative.[6][7]

-

Electrophilic Aromatic Substitution : The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution on its attached benzene ring.[6] The fluorophenyl ring is also influenced by the fluorine atom (ortho-, para-directing and deactivating). The overall substitution pattern can be complex depending on the reaction conditions.

Experimental Protocols

Synthesis via Isocoumarin Hydrolysis

A high-yield synthesis route involves the hydrolysis of a substituted isocoumarin precursor.[1]

Protocol: Hydrolysis of 3-(2-Fluorophenyl)isocoumarin

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-fluorophenyl)isocoumarin in ethanol.

-

Addition of Base : Add a 2M aqueous solution of potassium hydroxide (KOH) to the flask.

-

Reflux : Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Acidification : Dilute the residue with water and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for NMR Spectroscopic Analysis

This protocol outlines the general steps for obtaining NMR spectra.[8]

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer.

-

Data Acquisition : Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR and, if applicable, ¹⁹F NMR spectra.

-

Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis : Integrate the signals in the ¹H spectrum and identify the chemical shifts (δ) for all spectra, referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizations

Logical Relationships in Molecular Structure

The following diagram illustrates the key structural components of this compound and their influence on its overall properties.

Synthesis Workflow: Isocoumarin Hydrolysis

This workflow visualizes the key steps in synthesizing this compound from its isocoumarin precursor.

Experimental Analysis Workflow

The diagram below outlines a typical workflow for the characterization of a synthesized chemical compound like this compound.

References

- 1. Buy this compound (EVT-336229) | 361-92-2 [evitachem.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Khan Academy [khanacademy.org]

- 8. rsc.org [rsc.org]

Core Synthetic Methodologies: A Comparative Overview

An In-depth Technical Guide to the Synthesis of 2-(2-fluorophenyl)benzoic acid

Introduction

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can influence the molecule's conformation and electronic properties, making it a valuable building block for pharmaceuticals and other functional materials. This technical guide provides a detailed overview of the core synthetic pathways for this compound, focusing on two prominent C-C bond-forming strategies: the modern Suzuki-Miyaura coupling and the classic Ullmann condensation. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and execution of the optimal synthetic route.

The synthesis of the 2-arylbenzoic acid core of the target molecule is primarily achieved through cross-coupling reactions that form a key carbon-carbon bond between two phenyl rings. The two most established methods for this transformation are the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation.

-

Suzuki-Miyaura Coupling: A versatile and widely used method known for its mild reaction conditions, high functional group tolerance, and generally high yields. It involves the reaction of an arylboronic acid with an aryl halide.

-

Ullmann Condensation: A classic reaction that uses stoichiometric copper or copper salts to couple two aryl halides. While historically significant, this method often requires harsh conditions, such as high temperatures, and can result in lower yields compared to modern palladium-catalyzed methods.

Data Presentation: Comparison of Synthetic Pathways

The following table summarizes the key quantitative parameters for the two primary synthetic pathways to this compound for easy comparison.

| Parameter | Pathway 1: Suzuki-Miyaura Coupling | Pathway 2: Ullmann Condensation |

| Reactant 1 | 2-Bromobenzoic acid | 2-Chlorobenzoic acid |

| Reactant 2 | 2-Fluorophenylboronic acid | 1-Fluoro-2-iodobenzene |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand | Copper-bronze alloy |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Potassium Carbonate (K₂CO₃) |

| Solvent | Dioxane/Water or Toluene/Water | Dimethylformamide (DMF) |

| Temperature | 80-100 °C | 150-200 °C |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | High (80-95%) | Moderate to Low (40-60%) |

Pathway 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and reliable method for synthesizing biaryl compounds. The pathway for this compound involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 2-fluorophenylboronic acid in the presence of a base.

Experimental Protocol

Materials:

-

2-Bromobenzoic acid (1.0 equiv)

-

2-Fluorophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and the phosphine ligand (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Acidification & Extraction: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or toluene/hexanes mixture) or by column chromatography on silica gel to yield pure this compound.

Workflow Visualization

An In-depth Technical Guide to 2-(2-Fluorophenyl)benzoic Acid

CAS Number: 361-92-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-fluorophenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. This document covers its physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and an analysis of its potential biological activities based on data from structurally related compounds.

Physicochemical Properties

This compound is an aromatic organic compound with the molecular formula C₁₃H₉FO₂. The presence of a fluorine atom on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery.

| Property | Value |

| CAS Number | 361-92-2 |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| Appearance | Typically a white crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. |

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl compounds. The following protocol is a representative procedure adapted from established methods for sterically hindered biaryls.[1]

Experimental Protocol

Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2-fluorophenylboronic acid.

Materials:

-

2-Bromobenzoic acid

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), 2-fluorophenylboronic acid (1.5 equivalents), and anhydrous potassium phosphate (3.0 equivalents).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the resulting mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 portions).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (typically >10 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the 115-140 ppm range. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The carboxyl carbon would appear downfield (>165 ppm).

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), C-O stretching (approx. 1320-1210 cm⁻¹), and C-F stretching vibrations.[5][7][8][9]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely involve the loss of H₂O and CO₂ from the carboxylic acid group.

Biological Activity and Therapeutic Potential

Fluorinated benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a range of biological activities.[10] While specific quantitative data for this compound is limited, data from related fluorinated molecules and other benzoic acid derivatives suggest potential applications as anticancer and antimicrobial agents.[11][12][13][14][15][16][17][18][19]

Anticancer Activity (Representative Data)

The anticancer potential of new chemical entities is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric. Below is a table of IC₅₀ values for representative fluorinated and benzoic acid derivatives against common cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Phenylacetamide Derivative | PC3 (Prostate) | 52 | [12] |

| Fluorinated Phenylacetamide Derivative | MCF-7 (Breast) | 100 | [12] |

| Fluorinated Aminophenylhydrazine | A549 (Lung) | 0.64 | [17] |

| Benzoic Acid-Triazole Hybrid | MCF-7 (Breast) | 15.6 | [11] |

Antimicrobial Activity (Representative Data)

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative | S. aureus | 1 | [13] |

| Thioureide of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 | [16] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | S. aureus | 125 | [18] |

Experimental Protocol: MTT Assay for Anticancer Activity

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT Assay for Cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-fluoro- [webbook.nist.gov]

- 4. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid [webbook.nist.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide on 2-(2-fluorophenyl)benzoic acid: Data Unavailability

Researchers, scientists, and drug development professionals should be aware that there is a significant lack of publicly available, in-depth technical information regarding the molecular structure and biological activity of 2-(2-fluorophenyl)benzoic acid. Despite extensive searches of scientific databases and chemical supplier information, detailed experimental data on its spectroscopic properties, precise physicochemical constants, and specific biological functions remains elusive. Much of the available information is of a general nature for the broader class of fluorinated benzoic acid derivatives or is for the similarly named but structurally distinct compound, 2-fluorobenzoic acid.

This document outlines the available information and highlights the data gaps that currently prevent the creation of a comprehensive technical guide as per the initial request.

Molecular Identity

The fundamental identification of this compound is established, though detailed experimental data is sparse.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₉FO₂ | --INVALID-LINK-- |

| Molecular Weight | 216.21 g/mol | --INVALID-LINK-- |

| CAS Number | 3822-91-5 | - |

Note: A recurring issue in database searches is the conflation of this compound with 2-fluorobenzoic acid (C₇H₅FO₂). Researchers should exercise caution to ensure they are referencing the correct compound.

Physicochemical Properties

| Property | Description |

| Appearance | Typically a white crystalline solid. |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. |

| Acidity (pKa) | Expected to be acidic due to the carboxylic acid group, but a precise pKa value is not documented. |

| Melting Point | A specific, experimentally verified melting point is not consistently reported. |

Synthesis and Experimental Protocols

While general synthetic routes are suggested for biaryl carboxylic acids, detailed, reproducible experimental protocols specifically for this compound are not published in readily accessible scientific literature. The following are plausible synthetic strategies based on established organic chemistry reactions.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a standard method for forming the C-C bond between the two phenyl rings. The general reaction would involve the coupling of a 2-halobenzoic acid derivative with (2-fluorophenyl)boronic acid.

A logical workflow for this synthesis is outlined below.

Hydrolysis of 3-(2-Fluorophenyl)isocoumarin

An alternative reported route is the hydrolysis of 3-(2-fluorophenyl)isocoumarin. While a detailed experimental protocol is not available, a commercial source provides the following conditions and yields.

| Hydrolysis Conditions | Temperature/Time | Yield (%) |

| 2M KOH, EtOH | Reflux, 6 h | 98 |

| Lipase CAL-B, phosphate buffer | 40°C, 24 h | 65 |

| H₂O, 5 bar pressure | 100°C, 2 h | Not specified |

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or interaction of this compound with any signaling pathways. While fluorinated benzoic acid derivatives, in general, are of interest in drug discovery for their potential as anti-inflammatory, and anticancer agents, any such activity for this specific molecule has not been documented in available literature. The lack of a known biological target or pathway makes the creation of a relevant signaling pathway diagram impossible at this time.

Conclusion

A comprehensive, in-depth technical guide on this compound that meets the standards of the scientific community cannot be constructed from the currently available public data. Key quantitative data, detailed and validated experimental protocols, and information on the biological effects of this specific molecule are needed. Researchers interested in this compound may need to perform foundational research to establish these fundamental properties. For a more data-rich subject, a study of the related compound 2-fluorobenzoic acid is recommended, as it is extensively characterized in scientific literature.

Technical Guide: Solubility Profile of 2-(2-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(2-fluorophenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Due to a notable absence of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive overview of its qualitative solubility characteristics. To offer a valuable comparative reference for researchers, detailed quantitative solubility data for the structurally related parent compound, benzoic acid, is presented in various solvents and at different temperatures. Furthermore, this guide outlines a detailed, adaptable experimental protocol for the accurate determination of the solubility of aromatic carboxylic acids, such as this compound, employing the widely accepted shake-flask method coupled with UV/Vis spectroscopic analysis. A clear workflow of this experimental protocol is also visualized.

Introduction

This compound (C₁₃H₉FO₂) is an aromatic carboxylic acid that serves as a significant building block in the synthesis of various pharmaceutical compounds. The fluorine substitution on the phenyl ring can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy.

This guide aims to provide a thorough understanding of the solubility of this compound. While direct quantitative data is scarce, this document consolidates available qualitative information and provides a practical framework for its experimental determination.

Solubility Data for this compound

Qualitative Solubility

Based on available chemical information, this compound exhibits the following general solubility characteristics[1]:

-

Soluble in: Organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

-

Less soluble in: Water.

The carboxylic acid moiety imparts some degree of polarity, while the two phenyl rings contribute to its nonpolar character, explaining its preference for organic solvents over aqueous media.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound at various temperatures. This highlights a significant data gap for this compound.

Comparative Solubility Data: Benzoic Acid

To provide a useful benchmark for researchers, this section presents quantitative solubility data for benzoic acid (C₇H₆O₂), the parent compound of this compound. The absence of the fluorophenyl group will result in different solubility values, but the general trends in different solvents can offer valuable insights.

Table 1: Solubility of Benzoic Acid in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL) |

| 0 | 273.15 | 0.17 |

| 10 | 283.15 | 0.21 |

| 20 | 293.15 | 0.29 |

| 25 | 298.15 | 0.34 |

| 30 | 303.15 | 0.42 |

| 40 | 313.15 | 0.60 |

| 50 | 323.15 | 0.85 |

| 60 | 333.15 | 1.20 |

| 70 | 343.15 | 1.77 |

| 80 | 353.15 | 2.75 |

| 90 | 363.15 | 4.55 |

| 95 | 368.15 | 6.80 |

Data sourced from various chemical handbooks and literature.

Table 2: Solubility of Benzoic Acid in Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Solubility (mol/L) | Solubility (g / 100 mL) |

| Dimethyl Sulfoxide (DMSO) | 5.873 | 71.73 |

| N,N-Dimethylformamide (DMF) | 5.287 | 64.57 |

| Ethanol | 4.58 | 55.90 |

| Acetone | 4.44 | 54.20 |

| 2-Propanol | 2.381 | 29.08 |

| Toluene | 0.664 | 8.11 |

| Heptane | 0.042 | 0.51 |

Data adapted from publicly available solubility databases.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of an aromatic carboxylic acid like this compound. The shake-flask method is a reliable and widely used technique for establishing equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as UV/Vis spectroscopy.

Materials and Equipment

-

This compound (or other compound of interest)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV/Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Dilute the clear filtrate with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

-

Analysis and Calculation:

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Spectroscopic Profile of 2-(2-Fluorophenyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-fluorophenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The inclusion of a fluorine atom significantly influences the molecule's electronic properties, which can be elucidated through various spectroscopic techniques. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₃H₉FO₂. Its structure consists of a benzoic acid moiety substituted at the 2-position with a 2-fluorophenyl group. This substitution pattern leads to unique spectroscopic signatures that are critical for its identification and characterization.

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.1-8.2 | Multiplet | 8H | Aromatic protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165-175 | Carbonyl carbon (-COOH) | |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F of the fluorophenyl ring | Large coupling constant is characteristic. |

| ~115-145 | Aromatic carbons | Complex region with overlapping signals. |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -110 to -120 | Multiplet | Referenced to CFCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the aromatic rings.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3030 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1220 | C-F stretch | Aryl fluoride |

| 920 (broad) | O-H bend | Carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2'-R-phenyl)benzoic acids, a characteristic fragmentation involves the formation of an abundant fragment ion at m/z 197 through an ipso substitution where the substituent is expelled as a radical.[1]

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Ion |

| 216 | [M]⁺ (Molecular ion) |

| 197 | [M - F]⁺ |

| 171 | [M - COOH]⁺ |

| 152 | [C₁₂H₈]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, with proton decoupling if necessary to simplify the spectrum. The spectral width should be set to cover the expected chemical shift range for aryl fluorides.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: Record the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal before acquiring the sample spectrum.

Data Processing:

-

The instrument software will automatically perform a Fourier transform of the interferogram to generate the spectrum.

-

The software will also ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For gas chromatography-mass spectrometry (GC-MS), derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

Data Acquisition:

-

Instrument: A mass spectrometer, which could be a standalone instrument with a direct insertion probe or coupled to a chromatograph (GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Parameters: Set the appropriate mass range to be scanned (e.g., m/z 50-300). For EI, a standard electron energy of 70 eV is typically used.

Data Processing:

-

The instrument software will display the mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical History of 2-(2-Fluorophenyl)benzoic Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and historical development of 2-(2-fluorophenyl)benzoic acid, a pivotal scaffold in modern medicinal chemistry. While a singular, definitive "discovery" paper remains elusive in indexed scientific literature, its emergence is intrinsically linked to the advancements in biaryl synthesis and the relentless pursuit of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide will illuminate the historical synthetic routes, detail experimental protocols, and explore the evolution of its applications, providing a comprehensive resource for professionals in the field.

From Classical Couplings to Modern Scaffolds: The Synthetic Journey

The story of this compound is rooted in the foundational principles of carbon-carbon bond formation. The synthesis of its core structure, the 2-phenylbenzoic acid (or biphenyl-2-carboxylic acid) moiety, has been achievable for over a century through classic reactions.

Early Synthetic Approaches:

Historically, the synthesis of 2-arylbenzoic acids was likely first accomplished via methods such as the Ullmann condensation . This copper-catalyzed reaction, dating back to the early 20th century, involves the coupling of an aryl halide with another aromatic ring. In the context of this compound, this would have involved the reaction of a 2-halobenzoic acid with a fluorinated benzene derivative.

Another classical method, the Gomberg-Bachmann reaction , which proceeds via a diazonium salt, also provided a pathway to unsymmetrical biaryls. However, these early methods often suffered from harsh reaction conditions and low yields.

The Advent of Modern Catalysis:

The landscape of biaryl synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This highly efficient and versatile method, which couples an aryl halide with an arylboronic acid, has become the gold standard for the synthesis of this compound and its derivatives in contemporary research and industrial production. Its milder reaction conditions, higher yields, and broader functional group tolerance represent a significant leap forward from the classical methods.

Physicochemical and Pharmacokinetic Data

The introduction of the fluorine atom at the ortho-position of the phenyl ring significantly influences the physicochemical properties of the benzoic acid moiety, impacting its biological activity and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FO₂ | - |

| Molecular Weight | 216.21 g/mol | - |

| Melting Point | 175-178 °C | Varies by source |

| pKa | ~3.0 | Estimated |

| LogP | ~3.5 | Estimated |

Key Experimental Protocols

Historical Synthesis: Ullmann Condensation (Representative Protocol)

This protocol is a representative example based on established Ullmann condensation procedures for the synthesis of 2-arylbenzoic acids.

Materials:

-

2-Chlorobenzoic acid

-

2-Fluoroiodobenzene

-

Copper powder (activated)

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of 2-chlorobenzoic acid (1 equivalent), 2-fluoroiodobenzene (1.2 equivalents), potassium carbonate (2 equivalents), and activated copper powder (1.5 equivalents) in anhydrous DMF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to 150-160 °C and stirred vigorously for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid to a pH of approximately 2.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Modern Synthesis: Suzuki-Miyaura Coupling (Representative Protocol)

Materials:

-

2-Bromobenzoic acid

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate

-

1,4-Dioxane and water

Procedure:

-

To a reaction vessel is added 2-bromobenzoic acid (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.08 equivalents) are then added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with 1M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

-

Further purification can be achieved by recrystallization.

A Pivotal Role in Drug Discovery: Targeting Inflammation

The primary impetus for the synthesis and investigation of this compound and its analogues appears to be in the field of anti-inflammatory drug discovery. The biphenylcarboxylic acid scaffold is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).

A significant breakthrough in the application of this molecule came with the discovery of its utility as a core fragment in the development of potent and selective leukotriene B4 (LTB4) receptor antagonists . LTB4 is a powerful inflammatory mediator involved in various inflammatory diseases. By blocking the LTB4 receptor, compounds containing the this compound moiety can effectively inhibit the inflammatory cascade.

Signaling Pathway and Experimental Workflow

The development of LTB4 receptor antagonists involves a logical workflow from initial synthesis to biological evaluation.

The mechanism of action of these antagonists is centered on blocking the LTB4 signaling pathway.

Conclusion

While the precise moment of its first synthesis may be nestled within the broader history of organic chemistry, the significance of this compound is undeniable. Its journey from a product of classical chemical reactions to a cornerstone of modern drug discovery highlights the dynamic interplay between synthetic innovation and therapeutic need. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and biological applications of this versatile molecule is essential for the continued development of novel and effective therapies.

An In-depth Technical Guide to 2-(2-Fluorophenyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluorophenyl)benzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its principal derivatives, including amides, esters, and hydrazides. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this document illustrates the key signaling pathways modulated by these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Core Compound: this compound

This compound is a bifunctional molecule featuring a benzoic acid moiety linked to a 2-fluorophenyl group. The presence of the fluorine atom ortho to the biaryl bond significantly influences the molecule's properties. Fluorine's high electronegativity can affect the acidity of the carboxylic acid and introduce conformational restrictions around the central bond. These characteristics make it an attractive scaffold for the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 178-182 °C |

| pKa | ~4.0 |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. |

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Derivatives of this compound

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, primarily amides, esters, and hydrazides. These derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

Amide Derivatives

Amide derivatives are synthesized by coupling this compound with a variety of amines. These derivatives have shown significant potential as anticancer agents.

2.1.1. Anticancer Activity

Several studies have investigated the anticancer properties of 2-(2-fluorophenyl)benzamide derivatives against various cancer cell lines. The cytotoxic activity is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide | MCF-7 (Breast) | 5.69 | [1] |

| N-(thiazol-2-yl)-2-(2-fluorophenyl)benzamide | A549 (Lung) | 10.8 | [2] |

| 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)benzoic acid (a complex derivative) | SJSA-1 (Osteosarcoma) | 0.06 | [3][4] |

Table 2: Anticancer Activity of Selected 2-(2-Fluorophenyl)benzamide Derivatives

2.1.2. Mechanism of Action: Kinase Inhibition

A key mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain derivatives have been shown to inhibit Casein Kinase 2 (CSNK2A), a protein kinase implicated in cell growth and proliferation.[5][6] Inhibition of CSNK2A can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Figure 1: Simplified signaling pathway showing the inhibition of CSNK2A by 2-(2-fluorophenyl)benzamide derivatives.

Ester Derivatives

Esterification of this compound with various alcohols yields ester derivatives that have been primarily investigated for their anti-inflammatory properties.

2.2.1. Anti-inflammatory Activity

The anti-inflammatory effects of these esters are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

| Derivative | Assay | Activity | Reference |

| 2-(propan-2-yl)-5-methylphenyl 2-(2-fluorobiphenyl-4-yl)propanoate (a related structure) | Carrageenan-induced paw edema | Significant reduction in edema | [7] |

| Methyl 2-(3-benzoylphenyl)propanoate (a related structure) | In vitro COX inhibition | Potent inhibitor | [8] |

Table 3: Anti-inflammatory Activity of Selected Ester Derivatives

2.2.2. Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) containing a 2-fluorobenzoic acid scaffold exert their effects by inhibiting the COX-2 enzyme.[9] This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[9] By blocking this pathway, these compounds reduce inflammation and pain.

Figure 2: Mechanism of action of this compound ester derivatives as COX-2 inhibitors.

Hydrazide Derivatives

Hydrazide derivatives, formed by the reaction of this compound with hydrazine, have been explored for their antimicrobial activities.

2.3.1. Antimicrobial Activity

Hydrazones derived from fluorinated benzoic acids have demonstrated activity against various bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell wall.

| Derivative | Organism | MIC (µg/mL) | Reference |

| 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Staphylococcus aureus | 3.13 | |

| 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Mycobacterium tuberculosis | 3.13 | |

| 2-fluorophenyl-4,6-disubstituted[3]triazine (related structure) | Gram-positive bacteria & fungi | Significant activity | [4] |

Table 4: Antimicrobial Activity of Selected Hydrazide and Related Derivatives

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative amide derivative and for a common in vitro anticancer assay.

Synthesis of N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide

This protocol describes a general procedure for the synthesis of an amide derivative of this compound.

Workflow:

Figure 3: General workflow for the synthesis of N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide.

Procedure:

-

Acid Chloride Formation: A mixture of this compound (1 equivalent) and thionyl chloride (2 equivalents) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, sulfanilamide (1 equivalent) and pyridine (1.1 equivalents) are added.

-

Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up: The reaction mixture is washed with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(4-sulfamoylphenyl)-2-(2-fluorophenyl)benzamide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly amides, esters, and hydrazides, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique properties conferred by the ortho-fluoro substituent play a crucial role in modulating the pharmacological profiles of these compounds. Further exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and drug discovery efforts in this promising area.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Theoretical studies of 2-(2-fluorophenyl)benzoic acid

An In-depth Technical Guide on the Theoretical Studies of 2-(2-Fluorophenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive theoretical framework for the study of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this document establishes a robust analytical protocol based on methodologies applied to structurally analogous compounds, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid. This guide details the application of Density Functional Theory (DFT) for the determination of molecular geometry, vibrational frequencies, and electronic properties. Detailed computational protocols, representative data, and visualizations are provided to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of fluorinated biaryl carboxylic acids.

Introduction

This compound belongs to the class of biaryl carboxylic acids, which are prominent scaffolds in drug discovery and materials science. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in the design of novel therapeutic agents.[1] Theoretical and computational studies are indispensable for understanding the structure-activity relationships (SAR) of such molecules at a molecular level. By employing quantum chemical methods, researchers can elucidate conformational preferences, electronic properties, and potential intermolecular interactions that govern their biological and chemical behavior.[2]

This guide focuses on the application of Density Functional Theory (DFT), a powerful and widely used computational method, to investigate the properties of this compound. We will outline the protocols for geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps. The insights gained from these theoretical studies can guide synthetic efforts and predict the molecule's potential for biological activity.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established cross-coupling reactions, such as the Ullmann condensation.

Proposed Synthesis Protocol: Ullmann Condensation

This protocol outlines a typical procedure for the synthesis of this compound from 2-iodobenzoic acid and 2-fluoroaniline.

Materials:

-

2-Iodobenzoic acid

-

2-Fluoroaniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-iodobenzoic acid (1.0 eq.), 2-fluoroaniline (1.2 eq.), potassium carbonate (2.5 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1 M aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectral Analysis Protocol (NMR)

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-40 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), which can fully solubilize the compound.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Theoretical and Computational Methodology

All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The methodology outlined below is based on successful application to closely related ortho-substituted benzoic acids.[3]

Protocol:

-

Geometry Optimization: The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface. Calculated frequencies are often scaled by an empirical factor (e.g., 0.9679) to better match experimental data.[2]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular reactivity and stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[5] This analysis provides insights into donor-acceptor interactions within the molecule.[5]

Visualization of Key Concepts

Visual diagrams are essential for understanding molecular structures and theoretical workflows.

Results and Discussion

The following sections present representative data based on theoretical calculations performed on highly similar molecules, such as 2-chlorobenzoic acid and 2-fluorobenzoic acid, at the B3LYP/6-311++G(d,p) level of theory. This data serves as a reliable estimation of the expected values for this compound.

Molecular Geometry

The optimization of the molecular structure is the first step in any theoretical analysis. The key structural parameters, including bond lengths and angles, determine the molecule's overall conformation. In biaryl systems, the dihedral angle between the two aromatic rings is of particular interest as it defines the degree of planarity and influences electronic conjugation. For this compound, steric hindrance between the ortho-substituents (the carboxylic acid group and the second phenyl ring) is expected to force the rings into a non-planar conformation.

Table 1: Representative Optimized Geometrical Parameters (Data based on calculations for 2-chlorobenzoic acid at the B3LYP/6-311++G(d,p) level of theory, serving as an analog)[6]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring avg.) | 1.39 | C-C-C (ring avg.) | 120.0 |

| C-C (inter-ring) | 1.49 | C2-C1-C6 | 118.5 |

| C-C (carboxyl) | 1.48 | C1-C6-C(OOH) | 122.1 |

| C=O | 1.21 | O=C-O | 123.4 |

| C-O | 1.35 | C-O-H | 105.8 |

| O-H | 0.97 | C1-C2-F (analog) | 119.0 |

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. The key vibrational modes for this compound include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretch, and various C-C stretching and C-H bending modes of the aromatic rings.

Table 2: Representative Theoretical Vibrational Frequencies and Assignments (Data based on calculations for 2-fluorobenzoic acid at the B3LYP/6-311++G(d,p) level of theory, serving as an analog)[7][8]

| Wavenumber (cm⁻¹, Scaled) | Assignment | Description |

| ~3570 | ν(O-H) | O-H stretching (monomer) |

| ~1745 | ν(C=O) | Carbonyl stretching |

| ~1600 | ν(C=C) | Aromatic C=C stretching |

| ~1450 | ν(C=C) | Aromatic C=C stretching |

| ~1310 | δ(O-H) | O-H in-plane bending |

| ~1250 | ν(C-F) | C-F stretching |

| ~1150 | ν(C-O) | C-O stretching |

| ~920 | γ(O-H) | O-H out-of-plane bending (dimer) |

| ~750 | γ(C-H) | C-H out-of-plane bending |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[4] For molecules in drug development, the FMOs are critical for understanding potential interactions with biological targets.

For a related benzoic acid derivative, the calculated HOMO and LUMO energy values were -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV.[6] Similar values would be anticipated for this compound, suggesting it is a relatively stable molecule. The distribution of these orbitals is also important; typically, the HOMO is localized over the more electron-rich phenyl ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). A key aspect of this analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent stabilizing charge delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). For this compound, significant interactions would be expected, such as the delocalization of oxygen lone pairs (LP(O)) into the antibonding π* orbitals of the C=O bond and adjacent C=C bonds of the phenyl ring. These delocalizations contribute to the overall stability of the molecule.

Potential Applications and Future Research

The theoretical data derived from the computational analysis provides a strong foundation for predicting the potential applications of this compound.

-

Drug Development: The MEP and FMO analyses can be used to generate a pharmacophore model, identifying key features for molecular recognition by biological targets. Benzoic acid derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[9] The calculated properties of this compound suggest it could be a candidate for screening against various enzymes or receptors.

-

Materials Science: Fluorinated aromatic compounds are of interest for the development of advanced materials with unique electronic properties. The calculated electronic structure and polarizability can help assess its suitability for applications in organic electronics.

Future research should focus on the experimental validation of these theoretical predictions. This includes the synthesis and purification of the compound, followed by comprehensive spectral characterization (NMR, FT-IR, UV-Vis) and single-crystal X-ray diffraction to confirm the predicted molecular geometry. Furthermore, in vitro biological assays based on the insights from the theoretical study would be a critical next step in exploring its therapeutic potential.

References

- 1. ijastems.org [ijastems.org]

- 2. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBO [cup.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-(2-Fluorophenyl)benzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(2-fluorophenyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. This document details available data on its physical and chemical properties, experimental protocols for their determination, and insights into its potential biological activities based on related structures.

Core Physicochemical Properties